Product packaging for Methyl 2-amino-4-(pyridin-2-yl)butanoate(Cat. No.:)

Methyl 2-amino-4-(pyridin-2-yl)butanoate

Cat. No.: B13577164
M. Wt: 194.23 g/mol
InChI Key: CGQHWUOBJHJQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(pyridin-2-yl)butanoate is a chemical building block belonging to the class of non-natural amino acid esters. Its structure features a 2-aminobutanoate ester core with a pyridin-2-yl substituent, making it a versatile intermediate for synthetic organic and medicinal chemistry research. Compounds of this class are frequently employed in the construction of more complex molecules, particularly in the development of pharmacologically active agents . This compound serves as a key synthetic precursor. The primary amine and ester functional groups provide two distinct sites for chemical modification, allowing researchers to incorporate this subunit into peptides to create analogues or to synthesize diverse heterocyclic systems . While specific bioactivity data for this exact compound may be limited, its core structure is highly relevant in drug discovery. Structurally similar 2-amino-4-substituted pyridine derivatives have been identified and patented as inhibitors of phosphotransferases, such as the Epidermal Growth Factor Receptor (EGFR), and are investigated for the treatment of diseases mediated by these enzymes, including various cancers like glioblastoma . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B13577164 Methyl 2-amino-4-(pyridin-2-yl)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-amino-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(11)6-5-8-4-2-3-7-12-8/h2-4,7,9H,5-6,11H2,1H3

InChI Key

CGQHWUOBJHJQJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=CC=N1)N

Origin of Product

United States

Synthetic Methodologies and Development

Retrosynthetic Strategies for Compound Access

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential synthetic routes from simpler, commercially available starting materials. For Methyl 2-amino-4-(pyridin-2-yl)butanoate, several disconnections can be envisaged.

One common strategy involves the disconnection of the Cα-N bond, suggesting an α-keto ester as a key intermediate. This intermediate could be subjected to reductive amination to install the amino group stereoselectively. The α-keto ester itself could be derived from the corresponding α-hydroxy ester or through the oxidation of a suitable precursor.

Another viable retrosynthetic approach is the disconnection at the Cβ-Cγ bond. This would lead to a glycine-derived nucleophile and a 2-(2-haloethyl)pyridine electrophile. The formation of this C-C bond could be achieved through various alkylation strategies.

A third strategy focuses on the late-stage formation of the pyridine (B92270) ring. This would involve constructing the butanoate chain with a suitable precursor that can be cyclized to form the pyridine moiety. For instance, a 1,5-dicarbonyl compound could undergo condensation with an ammonia (B1221849) source to form the pyridine ring. nih.govacs.org

DisconnectionKey IntermediatesPotential Starting Materials
Cα-N bondMethyl 2-oxo-4-(pyridin-2-yl)butanoate2-(2-Haloethyl)pyridine, Diethyl oxalate
Cβ-Cγ bondGlycine (B1666218) methyl ester Schiff base, 2-(2-Haloethyl)pyridineGlycine, 2-Picoline, Ethylene oxide
Pyridine ring formation1,5-Dicarbonyl precursorSubstituted aldehydes and ketones, Ammonia

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule through a convergent or linear sequence of reactions. These approaches often focus on the efficient formation of the key carbon-carbon and carbon-nitrogen bonds.

Amination Protocols for Stereocenter Formation

The introduction of the amino group at the α-position is a critical step in the synthesis of amino acids. One potential direct amination approach for a pre-existing carbon skeleton could involve the α-bromination of a suitable butanoate precursor followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent. However, this method often leads to racemic products.

A more controlled approach involves the use of established methods for α-amino acid synthesis. For instance, the Strecker synthesis could be adapted, starting from 2-(pyridin-2-yl)ethanal, to generate the corresponding α-aminonitrile, which can then be hydrolyzed to the carboxylic acid.

Alternatively, the conjugate addition of an amine to an α,β-unsaturated ester precursor could be considered. This Michael addition would place the amino group at the β-position, requiring subsequent functional group manipulations to achieve the target α-amino acid structure. nih.govrsc.org

Esterification and Transesterification Techniques

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid. Several methods are available for this transformation. A common and straightforward method involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. This method typically proceeds in high yield.

Transesterification is another option, where a different ester of the amino acid is converted to the methyl ester by treatment with methanol in the presence of a suitable catalyst. This can be useful if an intermediate ester is formed during the synthesis.

Esterification MethodReagentsConditionsYield
Fischer-Speier EsterificationMethanol, HCl (gas) or SOCl₂RefluxGood to Excellent
Acid-Catalyzed EsterificationMethanol, H₂SO₄RefluxGood
TransesterificationMethanol, Acid or Base CatalystVariesModerate to Good

Construction and Functionalization of the Pyridine Moiety

The pyridine ring can be introduced either as a pre-functionalized starting material or constructed during the synthesis. The use of commercially available 2-substituted pyridines, such as 2-picoline or 2-(2-haloethyl)pyridine, is a common strategy. 2-Picoline can be deprotonated at the methyl group to form a nucleophile that can react with a suitable electrophile to build the butanoate side chain.

Alternatively, the pyridine ring itself can be synthesized. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. By carefully choosing the starting materials, a pyridine ring with the desired substitution pattern can be constructed. nih.govacs.org Functionalization of a pre-existing pyridine ring, for instance through lithiation and subsequent reaction with an electrophile, is also a powerful tool for introducing the butanoate side chain.

Asymmetric Synthesis and Enantioselective Pathways

The development of enantioselective methods for the synthesis of non-proteinogenic amino acids is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A notable approach for the enantioselective synthesis of a precursor to the target molecule involves a chemoselective nucleophilic substitution. In a reported synthesis of (S)-2-amino-4-oxo-4-(pyridin-2-yl)butanoic acid, a diester derived from L-aspartic acid was reacted with 2-lithiumpyridine. This key step proceeded with high stereoselectivity, establishing the desired stereocenter at the α-carbon. The resulting ketone could then, in principle, be reduced to a methylene (B1212753) group to afford the desired butanoic acid side chain. This strategy highlights the use of the chiral pool, starting from a readily available chiral amino acid to construct a more complex one.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the context of amino acid synthesis, a common strategy involves the alkylation of a chiral glycine enolate equivalent. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Schöllkopf bis-lactim ether, could be attached to glycine. researchgate.net

Deprotonation of this chiral glycine derivative would generate a nucleophilic enolate, which could then be reacted with an electrophile such as 2-(2-bromoethyl)pyridine. The steric hindrance provided by the chiral auxiliary would direct the alkylation to occur from one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target amino acid. nih.govrsc.orgsigmaaldrich.comtcichemicals.com

Chiral AuxiliaryKey ReactionDiastereoselectivity
Evans OxazolidinoneAlkylation of N-acyloxazolidinoneHigh
Schöllkopf Bis-lactim EtherAlkylation of bis-lactim etherHigh
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAlkylation of Ni(II) complexHigh

Asymmetric Catalysis for Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound to ensure the desired biological or chemical activity. Asymmetric catalysis utilizes chiral catalysts to guide a reaction towards the preferential formation of one enantiomer over the other. While specific catalytic systems developed exclusively for this compound are not extensively detailed in the literature, established methods for the asymmetric synthesis of α-amino acids are directly applicable.

Key strategies in asymmetric catalysis for preparing chiral amino acid precursors include:

Asymmetric Hydrogenation: The reduction of a prochiral olefin or imine using a chiral transition-metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium with chiral phosphine (B1218219) ligands) is a powerful method for setting the stereocenter.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation of glycine Schiff base esters, which would be a viable route to introduce the pyridin-2-ylethyl side chain.

Asymmetric Nucleophilic Addition: The addition of a nucleophile to an imine derived from a glyoxylate (B1226380) ester, controlled by a chiral catalyst, can establish the required stereochemistry. nih.gov

The efficacy of these methods is typically evaluated based on the enantiomeric excess (ee) achieved, which quantifies the purity of the desired enantiomer.

Table 1: Overview of General Asymmetric Catalysis Strategies

Catalytic StrategySubstrate TypeKey Features
Asymmetric HydrogenationProchiral enamides or dehydroamino acidsHigh enantioselectivity, often >99% ee.
Chiral Phase-Transfer CatalysisGlycine imine estersMild reaction conditions, operational simplicity.
Asymmetric Nucleophilic AdditionIminesVersatile for creating various side chains.

Enzyme-Catalyzed Enantioselective Transformations

Biocatalysis, using isolated enzymes or whole-cell systems, offers an effective and environmentally friendly alternative for producing enantiomerically pure compounds. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of chiral amino acids and their esters, several classes of enzymes are particularly relevant:

Transaminases (TAs): These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov The synthesis of this compound could be envisioned via the transamination of the corresponding precursor, methyl 2-oxo-4-(pyridin-2-yl)butanoate.

Lipases and Proteases: These enzymes are widely used for the kinetic resolution of racemic mixtures of amino acid esters. They selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer.

Ammonia Lyases: These enzymes catalyze the stereoselective addition of ammonia across a carbon-carbon double bond of an α,β-unsaturated carboxylic acid, directly forming a chiral α-amino acid. nih.gov

The dynamic kinetic resolution (DKR) is an advanced enzymatic strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Chiral Resolution Techniques

When a racemic mixture of this compound is produced, chiral resolution techniques are required to separate the enantiomers. This remains an efficient strategy for obtaining enantiomerically pure substances. nih.gov

Two primary methods for chiral resolution on a preparative scale are:

Preparative Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and enabling their separation. nih.gov While highly effective for achieving high enantiomeric purity, this method can be costly and involve significant solvent usage, making it more suitable for high-value compounds. nih.govresearchgate.net Molecular docking studies can be used to understand the interactions between the enantiomers and the chiral selector, aiding in the development of effective separation protocols. nih.gov

Table 2: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt CrystallizationFormation and separation of diastereomers with different solubilities. nih.govScalable, cost-effective for large quantities.Yield limited to 50% per enantiomer (without racemization), requires suitable resolving agent.
Preparative Chiral ChromatographyDifferential interaction with a chiral stationary phase. nih.govHigh purity achievable, broadly applicable.High cost of chiral columns, large solvent consumption, lower throughput. researchgate.net

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netnih.gov This involves designing syntheses that are more efficient, use less hazardous materials, and generate minimal waste.

Environmentally Benign Solvent Systems

A major focus of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with environmentally benign solvents. researchgate.net Traditional solvents are often flammable, toxic, and contribute to pollution. Greener alternatives include:

Water: An ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net

Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and inexpensive alternative that allows for easy product separation by simple depressurization.

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, reducing air pollution. researchgate.netresearchgate.net They can also exhibit unique reactivity. researchgate.net

Bio-based Solvents: Solvents derived from renewable feedstocks, such as ethyl lactate (B86563) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable replacements for petroleum-derived solvents. core.ac.ukebin.pub

The selection of a solvent is critical and depends on factors like reactant solubility and reaction compatibility. unife.it

Table 3: Examples of Environmentally Benign Solvents

SolventSourceKey Green Attributes
WaterNaturalNon-toxic, non-flammable, readily available. researchgate.net
Supercritical CO2Industrial byproductNon-toxic, easy removal, tunable properties.
Ionic LiquidsSyntheticNegligible vapor pressure, potential for recycling. researchgate.net
Ethyl LactateBiomass (Corn)Biodegradable, high solvency power. ebin.pub

Catalytic and Atom-Economical Processes

Green synthesis prioritizes the use of catalytic reagents over stoichiometric ones. researchgate.net Catalysts are used in small amounts and can be recycled, minimizing waste. In contrast, stoichiometric reagents are consumed in the reaction and contribute to the waste stream.

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. A reaction with high atom economy maximizes the use of starting materials and minimizes the production of byproducts. Catalytic processes, such as catalytic hydrogenation or C-C bond-forming reactions, are often designed to be highly atom-economical. semanticscholar.org

Microwave and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly enhance synthetic efficiency, aligning with green chemistry principles. nih.govajrconline.org

Microwave-Assisted Synthesis: Microwave energy provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity. ajrconline.orgajrconline.orgnih.gov This technique can reduce side reactions and often allows for solvent-free conditions. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates, particularly in heterogeneous systems. researchgate.netnanobioletters.com

These methods promote energy efficiency and can enable reactions that are difficult to achieve under conventional heating. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (Illustrative Example)

Reaction ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Time30 - 60 minutes10 minutes ajrconline.org
YieldLowerHigher ajrconline.orgajrconline.org
Energy InputLess efficient, slow heatingHighly efficient, rapid heating ajrconline.org

Chemical Reactivity and Derivatization Studies

Reactions Involving the Ester Functionality

The methyl ester group in Methyl 2-amino-4-(pyridin-2-yl)butanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl end of the molecule, leading to the formation of amides, carboxylic acids, or alcohols.

Amidation and Peptide Coupling Reactions

The ester group can be converted to an amide via aminolysis, a reaction that is particularly important in the synthesis of peptides. Direct reaction with an amine to form an amide is generally slow and requires harsh conditions. Therefore, it is more common to first hydrolyze the ester to the corresponding carboxylic acid, which is then coupled with an amine using a variety of peptide coupling reagents.

Common coupling reagents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. The use of 2-pyridyl esters in peptide synthesis has been noted for their high reactivity towards nucleophiles. rsc.org

Table 1: Common Peptide Coupling Reagents

Reagent ClassExamplesAdditives
CarbodiimidesDCC, EDCHOBt, HOAt
Phosphonium SaltsPyBOP, PyAOP-
Uronium SaltsHBTU, HCTU, HATU-

Hydrolysis and Ester Exchange

The methyl ester of 2-amino-4-(pyridin-2-yl)butanoate can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-(pyridin-2-yl)butanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a polar solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). Acid-catalyzed hydrolysis is generally performed using a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in water.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess.

Reduction and Functional Group Interconversions

The ester functionality can be reduced to a primary alcohol, yielding 2-amino-4-(pyridin-2-yl)butan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride to the intermediate aldehyde. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but can reduce aldehydes and ketones. Therefore, LiAlH₄ is the reagent of choice for this conversion.

Reactivity at the Primary Amino Group

The primary amino group in this compound is a nucleophilic center and can readily react with a variety of electrophiles. This allows for the introduction of a wide range of substituents at the nitrogen atom.

Acylation, Sulfonylation, and Urethane Formation

The primary amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to form the corresponding N-acyl derivatives. This is a common strategy for the protection of the amino group during subsequent reactions.

Sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This reaction yields a sulfonamide, which is a stable functional group found in many biologically active molecules. The N-sulfonylation of amino acids can proceed under Schotten-Baumann conditions. chimia.ch

Urethane formation is another important transformation of the primary amino group, often used for protection in peptide synthesis. A common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which reacts with the amino group in the presence of a base to form the N-tert-butoxycarbonyl (N-Boc) protected amino ester.

Table 2: Common Reagents for Amino Group Derivatization

ReactionReagent ClassExample ReagentProduct Functional Group
AcylationAcyl HalideAcetyl ChlorideAmide
AcylationAcid Anhydride (B1165640)Acetic AnhydrideAmide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)Sulfonamide
Urethane FormationDicarbonateDi-tert-butyl dicarbonate (Boc₂O)Carbamate (Boc-protected amine)

Alkylation and Reductive Amination Reactions

Direct N-alkylation of the primary amino group with alkyl halides can be challenging to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled method for introducing alkyl groups onto the nitrogen atom is reductive amination. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound.

Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles such as oxidizing agents and alkylating agents.

N-Oxidation: The oxidation of 2-substituted pyridines with reagents like dimethyldioxirane (B1199080) (DMDO) or peroxy acids (e.g., m-CPBA) yields the corresponding pyridine N-oxides. researchgate.net The reaction with DMDO in acetone (B3395972) is known to produce N-oxides as the sole product, often quantitatively. researchgate.net The rate of N-oxidation is sensitive to steric effects; substituents at the 2-position generally decrease the reaction rate compared to pyridine itself due to steric hindrance around the nitrogen atom. researchgate.net The resulting N-oxide is a valuable synthetic intermediate, as the N-oxide moiety activates the pyridine ring for both nucleophilic and electrophilic substitution. semanticscholar.orgresearchgate.net

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. The presence of the substituent at the 2-position can sterically hinder the approach of the alkylating agent, potentially requiring more forcing conditions compared to an unsubstituted pyridine. Pyridine N-oxides can also undergo reactions that lead to alkylation at the 2-position. For example, treatment of a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride, can result in the formation of a 2-alkylpyridine. nih.govorganic-chemistry.org

The pyridine nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form coordination complexes. wikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov

The molecule can act as a monodentate ligand, coordinating solely through the pyridine nitrogen. However, the presence of the amino group in the side chain introduces the possibility of chelation, where the molecule could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. This chelation would form a stable six-membered ring, a favorable arrangement in coordination chemistry. Such bidentate N,N'-ligands are known to form robust complexes. researchgate.net The specific coordination mode would depend on factors such as the metal ion, the solvent, and the reaction conditions. The resulting metal complexes can have diverse geometries, including octahedral, tetrahedral, or square planar arrangements. wikipedia.org

Table 3: Potential Coordination Complexes with Divalent Metals

Metal Ion Potential Geometry Potential Ligand Type Example Complex Formula
Copper(II) Square Planar / Octahedral Bidentate (N,N') [Cu(L)₂]²⁺
Palladium(II) Square Planar Bidentate (N,N') [Pd(L)₂]²⁺
Nickel(II) Octahedral Bidentate (N,N') [Ni(L)₃]²⁺
Cobalt(II) Tetrahedral / Octahedral Bidentate (N,N') [Co(L)₂Cl₂]

(L represents the this compound ligand)

Reactivity on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, leading to the formation of a pyridinium ion. This positively charged species is even more strongly deactivated. wikipedia.orgrsc.org

If substitution does occur, it is directed to the 3-position (meta to the nitrogen). Attack at the 2- or 4-position results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quimicaorganica.orgquora.com

For this compound, the presence of the alkylamino substituent at the 2-position does not significantly alter this inherent reactivity. The ring remains deactivated, and any potential EAS reaction would be expected to occur at the 3- or 5-positions under harsh conditions.

A common strategy to facilitate electrophilic substitution on a pyridine ring is to first convert it to the corresponding N-oxide. wikipedia.org The N-oxide group is electron-donating through resonance, activating the ring (especially at the 4-position) towards electrophiles. rsc.orgquora.com After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. semanticscholar.org

Nucleophilic Aromatic Substitution

While specific studies on this compound are not available, the principles of nucleophilic aromatic substitution (SNAr) on pyridine derivatives are well-established. The pyridine nitrogen atom withdraws electron density from the ring, making the α (2- and 6-) and γ (4-) positions electrophilic and thus susceptible to attack by strong nucleophiles.

For an SNAr reaction to occur on the pyridine ring of the title compound, a suitable leaving group would typically be required at one of these activated positions. In the absence of such a group, the reaction is generally unfavorable. However, under forcing conditions with exceptionally strong nucleophiles, displacement of a hydride ion can sometimes be achieved in what is known as the Chichibabin reaction to introduce an amino group. Given that the compound already possesses a 2-amino group, further amination via this specific reaction is unlikely. If a derivative of the compound were synthesized with a good leaving group (e.g., a halogen) at the 4- or 6-position, SNAr reactions with various nucleophiles would be anticipated to proceed, offering a pathway for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The 2-aminopyridine (B139424) scaffold is a versatile participant in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group can act as a directing group, facilitating C-H activation and functionalization at adjacent positions.

Should a halogenated derivative of this compound be prepared, it would be an excellent substrate for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups, onto the pyridine ring. For instance, a bromo-derivative at the 4- or 6-position could be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) under palladium catalysis. The amino group on the pyridine ring can also participate directly in cross-coupling reactions, for example, in copper-catalyzed amination reactions.

A representative table of potential cross-coupling reactions for a hypothetical halogenated derivative is presented below:

Coupling ReactionReactantCatalyst System (Typical)Product Type
SuzukiArylboronic acidPd(PPh₃)₄, baseAryl-substituted pyridine
HeckAlkenePd(OAc)₂, PPh₃, baseAlkenyl-substituted pyridine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAlkynyl-substituted pyridine
Buchwald-HartwigAminePd₂(dba)₃, ligand, baseAmino-substituted pyridine

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While there are no specific reports of MCRs incorporating this compound as a starting material, its functional groups suggest its potential utility in such reactions.

The primary amino group of the butanoate side chain could react as a nucleophile in MCRs such as the Ugi or Passerini reactions. For example, in an Ugi four-component reaction, the amine could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex peptide-like structure.

Conversely, 2-aminopyridine derivatives are often synthesized via MCRs. It is conceivable that a synthetic route to this compound or its analogs could be designed using an MCR approach, for example, by reacting a suitable ketone, an aldehyde, malononitrile, and an ammonium source.

Chemoselectivity and Regioselectivity Investigations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its derivatization. The molecule contains two primary amino groups (one on the pyridine ring and one on the side chain, although the structure in the name suggests only one) and a methyl ester. These functional groups exhibit different reactivities, which can be exploited for selective transformations.

Chemoselectivity:

Acylation: The primary amine of the butanoate side chain is generally more nucleophilic than the 2-amino group on the pyridine ring due to the electron-withdrawing nature of the aromatic ring. Therefore, selective acylation of the side-chain amine should be achievable under controlled conditions using reagents like acid chlorides or anhydrides.

Ester Hydrolysis vs. Amide Formation: The methyl ester can be hydrolyzed under basic or acidic conditions. These conditions might also affect other functional groups. Selective hydrolysis without affecting the amino groups would require careful selection of reagents and reaction conditions.

Regioselectivity:

Electrophilic Aromatic Substitution: The 2-amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Thus, reactions such as nitration or halogenation would be expected to occur at the 3- and 5-positions of the pyridine ring. The regioselectivity would be influenced by steric hindrance from the butanoate side chain.

Metal-Catalyzed C-H Activation: As mentioned, the 2-amino group can direct metal catalysts to activate the C-H bond at the 3-position, allowing for regioselective functionalization.

A summary of predicted selective reactions is provided in the table below:

Reaction TypeReagent/ConditionsPredicted Major ProductSelectivity
AcylationAcetyl chloride, mild baseN-acetylation of the side-chain amineChemoselective
NitrationHNO₃, H₂SO₄Nitration at the 3- or 5-position of the pyridine ringRegioselective
Ester HydrolysisLiOH, H₂O/THFCarboxylic acid formationChemoselective

Mechanistic Investigations of Chemical Transformations

Kinetic and Thermodynamic Analysis of Reactions

Detailed kinetic and thermodynamic data for reactions involving Methyl 2-amino-4-(pyridin-2-yl)butanoate are not present in the currently accessible scientific literature. To understand the reactivity of this compound, studies would be required to determine reaction rates, activation energies, and the influence of temperature and concentration on its transformations. Similarly, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes for its reactions have not been reported.

Elucidation of Reaction Pathways and Intermediates

Currently, there are no published studies that elucidate the specific reaction pathways and intermediates formed during chemical transformations of this compound. Research in this area would involve techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography to identify and characterize any transient species that may form, thus mapping out the step-by-step sequence of bond-making and bond-breaking events.

Transition State Modeling and Characterization

Computational chemistry and theoretical modeling are powerful tools for understanding reaction mechanisms. However, there is no available research that applies these methods to model and characterize the transition states in reactions of this compound. Such studies would provide valuable insights into the geometry and energy of the highest-energy points along the reaction coordinate, which are crucial for a complete mechanistic picture.

Role of Catalysts and Reaction Conditions

While the synthesis of related pyridine (B92270) compounds often involves catalysts, specific studies detailing the role of various catalysts and the optimization of reaction conditions (temperature, pressure, stoichiometry) for transformations of this compound are not documented. Systematic investigations are needed to understand how different catalysts might influence the reaction rate, selectivity, and yield for this specific substrate.

Solvent Effects and Their Impact on Reaction Course

The influence of different solvents on the course of reactions involving this compound has not been a subject of published research. The polarity, proticity, and coordinating ability of solvents can significantly affect reaction kinetics and equilibrium positions. A thorough investigation into solvent effects would be necessary to control and optimize reactions involving this compound.

Stereochemical Outcome and Diastereoselectivity/Enantioselectivity Control

For reactions where stereoisomers can be formed, understanding and controlling the stereochemical outcome is paramount. As this compound possesses a stereocenter, its reactions could potentially yield diastereomeric or enantiomeric products. However, there is a lack of studies focused on the diastereoselectivity or enantioselectivity of reactions involving this compound, including the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 2-amino-4-(pyridin-2-yl)butanoate, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the number and types of hydrogen, carbon, and nitrogen atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the proton adjacent to the nitrogen (H-6) being the most deshielded. acs.orgchemicalbook.comnih.gov The aliphatic chain protons and the methyl ester protons will appear further upfield. The primary amine (-NH₂) protons often present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1. Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Pyridine)~8.5Doublet (d)1H
H-4 (Pyridine)~7.7Triplet of doublets (td)1H
H-3 (Pyridine)~7.2Doublet (d)1H
H-5 (Pyridine)~7.1Triplet (t)1H
-OCH₃ (Ester)~3.7Singlet (s)3H
H-2 (α-CH)~3.5Triplet (t)1H
H-4 (γ-CH₂)~2.9Triplet (t)2H
-NH₂ (Amine)~2.5 (broad)Singlet (s)2H
H-3 (β-CH₂)~2.1Multiplet (m)2H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The ester carbonyl carbon is expected at the lowest field (~175 ppm), while the aromatic carbons of the pyridine ring will resonate in the range of ~120-160 ppm. acs.orglibretexts.org The aliphatic carbons of the butanoate chain and the methyl ester carbon appear at higher fields.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~175
C-2 (Pyridine)~160
C-6 (Pyridine)~149
C-4 (Pyridine)~137
C-3 (Pyridine)~124
C-5 (Pyridine)~122
C-2 (α-CH)~55
-OCH₃ (Ester)~52
C-4 (γ-CH₂)~38
C-3 (β-CH₂)~31

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR would be useful for characterizing the two distinct nitrogen environments. The pyridine nitrogen would be expected to resonate at a significantly different chemical shift compared to the primary amine nitrogen, providing direct evidence for both nitrogen-containing functional groups.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations for this compound would include the coupling between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6) and along the aliphatic chain (H-2 with H-3 protons, and H-3 with H-4 protons). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the singlet at ~3.7 ppm would show a cross-peak with the carbon at ~52 ppm, confirming the -OCH₃ group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak between the γ-CH₂ protons (H-4) and the pyridine carbons C-2 and C-3, confirming the attachment point of the side chain.

Correlations from the α-CH proton (H-2) and the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations between the pyridine protons and adjacent pyridine carbons. libretexts.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bond connectivity. A key expected correlation would be between the γ-CH₂ protons of the butanoate chain and the H-3 proton of the pyridine ring, which would confirm their spatial proximity and further solidify the structural assignment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₁₄N₂O₂. HRMS would be expected to show a molecular ion peak ([M+H]⁺ in ESI) that matches the calculated exact mass for this formula, confirming the absence or presence of unexpected elements.

Table 3. Predicted High-Resolution Mass Spectrometry Data.
Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₁₀H₁₄N₂O₂[M]⁺•194.1055
C₁₀H₁₅N₂O₂⁺[M+H]⁺195.1128

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govscispace.com The fragmentation pattern provides evidence for the compound's structure. For α-amino esters, characteristic fragmentation pathways include the loss of the alkoxycarbonyl group and cleavage adjacent to the amine. nih.govosti.govresearchgate.net

Key predicted fragmentation pathways include:

Loss of the methoxycarbonyl radical: [M]⁺• → [M - •COOCH₃]⁺ (m/z 135.0917). This is a common fragmentation for methyl esters of amino acids.

Cleavage of the Cα-Cβ bond: This would lead to the formation of the pyridinylethyl ion [C₇H₈N]⁺ (m/z 106.0651).

Formation of the iminium ion: Cleavage of the side chain can result in the formation of the [CH(NH₂)=COOCH₃]⁺ ion (m/z 88.0393).

Table 4. Predicted Key Fragment Ions in Tandem Mass Spectrometry (MS/MS).
Fragment Ion (m/z)Proposed Structure/Loss
135.0917[M - COOCH₃]⁺
106.0651[CH₂(CH₂)Py]⁺ (Pyridinylethyl cation)
93.0573[Py-CH₂]⁺ (Picolyl cation)
88.0393[CH(NH₂)COOCH₃]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netnih.gov

The IR spectrum is expected to show strong, characteristic absorptions for the N-H bonds of the primary amine, the C=O bond of the ester, and the C=N/C=C bonds of the pyridine ring. acs.orgrsc.orgyoutube.com Raman spectroscopy would complement this by providing strong signals for the aromatic ring vibrations.

Table 5. Predicted Characteristic Vibrational Frequencies (cm⁻¹).
Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretchPrimary Amine3400-3250 (medium, two bands)3400-3250 (weak)
C-H stretch (aromatic)Pyridine Ring3100-3000 (medium)3100-3000 (strong)
C-H stretch (aliphatic)-CH₂-, -CH₃2980-2850 (medium-strong)2980-2850 (strong)
C=O stretchEster~1735 (strong)~1735 (medium)
C=N, C=C stretchPyridine Ring1600-1450 (medium-strong, multiple bands)1600-1450 (strong, multiple bands)
N-H bend (scissoring)Primary Amine~1640 (medium)(weak)
C-O stretchEster1250-1150 (strong)(weak)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, culminating in a detailed model of the crystal lattice. For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of its stereogenic center.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. By employing anomalous dispersion effects, the absolute configuration (R or S) of the chiral center can be assigned without ambiguity.

While specific crystallographic data for this compound are not prominently available in the reviewed literature, the analysis of related structures, such as other pyridine or amino acid derivatives, demonstrates the power of this technique. jst.go.jpnih.gov For a hypothetical crystal of this compound, the expected data would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density, as shown in the illustrative table below.

Table 1: Illustrative X-ray Crystallography Data Parameters This table is for illustrative purposes, as specific data for the target compound is not publicly available.

ParameterExample ValueDescription
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry group of the crystal.
a (Å) 8.77Unit cell dimension.
b (Å) 10.64Unit cell dimension.
c (Å) 20.79Unit cell dimension.
β (°) ** 93.84Unit cell angle.
Volume (ų) 1937.2The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (Mg m⁻³) **1.337The calculated density of the crystal.

Data based on a related structure for illustrative purposes. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the chemical purity and enantiomeric composition of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds like amino acid esters. who.int Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape). sielc.comnih.gov The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Table 2: Typical RP-HPLC Conditions for Analysis of Related Amino Acid Derivatives

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidElution of the analyte from the column.
Gradient Linear gradient from 5% to 95% B over 20 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minTo ensure reproducible retention times.
Detection UV at 254 nm or 260 nmThe pyridine ring provides strong UV absorbance for detection.
Column Temp. 25-35 °CTo maintain consistent retention times and improve peak shape.

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids and their esters is challenging due to their low volatility and high polarity. sigmaaldrich.comnih.gov Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatization strategies involve a two-step process: esterification of the carboxyl group followed by acylation of the amino group. nih.govmdpi.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation or pentafluoropropionic anhydride (B1165640) (PFPA) for acylation are frequently used. sigmaaldrich.comnih.gov The presence of the pyridine ring can influence the choice of column and conditions, but standard non-polar or medium-polarity columns (e.g., HP-5MS) are generally suitable. researchgate.net

Determining the enantiomeric excess (e.e.) is critical for chiral compounds. This is achieved using chiral chromatography, where the stationary phase is chiral, allowing for the separation of enantiomers.

Chiral HPLC: Enantiomers of amino acid esters can be resolved directly on chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® series), are widely effective. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Chiral GC: For GC, enantiomeric separation is typically performed on a capillary column coated with a chiral stationary phase. Chirasil-L-Val, which is based on L-valine-diamide, is a common choice for the separation of derivatized amino acid enantiomers. mst.edu This method offers high resolution and sensitivity for quantifying the enantiomeric ratio. nih.gov

Table 3: Chiral Chromatography Methods for Enantiomeric Separation of Amino Acid Esters

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDerivatizationTypical Application
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)Hexane/2-PropanolOften not required, but can enhance separation (e.g., NBD derivatization). yakhak.orgresearchgate.netDirect enantioseparation of α-amino acid esters. yakhak.org
Chiral HPLC Teicoplanin macrocyclic glycopeptide (e.g., Chirobiotic T)Methanol/WaterNoneDirect enantioseparation of unusual amino acids. mst.edu
Chiral GC Chirasil-L-ValHelium or HydrogenRequired (e.g., N-trifluoroacetyl isobutyl ester). mst.eduHigh-resolution separation of derivatized amino acid enantiomers. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information with high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of this compound. It combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. Following chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the compound's identity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that further confirms the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile compounds. For this compound, the derivatized analyte is separated on a GC column and then introduced into the mass spectrometer. nih.govresearchgate.net Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to a spectral library. sigmaaldrich.com GC-MS is also highly effective for quantifying trace impurities.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are widely used to study systems containing pyridine (B92270) and amino acid substructures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules, it is instrumental in determining the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on related β-pyridyl α-amino acids have utilized DFT to analyze their electronic properties. For instance, Frontier Molecular Orbital (FMO) analysis of a triaryl-substituted α-amino acid containing a pyridine ring revealed that the HOMO is localized on the electron-rich aryl substituents, while the LUMO is concentrated on the electron-deficient pyridine ring. acs.org This separation of frontier orbitals is indicative of charge-transfer characteristics, which influence the molecule's photophysical properties. acs.org

In a study of N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen, which are analogs containing a pyrimidine (B1678525) ring (structurally similar to pyridine), DFT calculations were used to generate molecular electrostatic potential (MEP) surfaces. rsc.orgresearchgate.net These surfaces help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net For Methyl 2-amino-4-(pyridin-2-yl)butanoate, similar calculations would likely show a high electron density around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the amino group would be a primary site for nucleophilic interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyridine-Containing Amino Acid Analog

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

For peptides containing amino acids with a pyridine ring, conformational analysis has been used to understand how intramolecular interactions, such as hydrogen bonding, can restrict the peptide backbone's mobility. nih.gov For this compound, a key conformational feature would be the relative orientation of the pyridine ring and the butanoate chain. Rotational barriers around the C-C bonds would define the accessible conformations. Computational methods can map out the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting structures, thereby identifying the most stable conformers.

Quantum chemical calculations are also employed to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. Studies on polyhalogenated di- and triamino pyridines have demonstrated the use of DFT to assign vibrational modes and understand how substituents affect the vibrational properties of the pyridine ring. researchgate.net For this compound, this analysis would help in identifying characteristic vibrational bands associated with the pyridine ring, the amino group, and the ester functionality.

Table 2: Illustrative Predicted Vibrational Frequencies for a Pyridine-Containing Amino Acid Analog

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (amino group)3400-3500
C=O Stretch (ester)1730-1750
C=N Stretch (pyridine ring)1580-1610
C-N Stretch (pyridine ring)1300-1350

Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in an aqueous solution, providing a more realistic picture of its behavior in a biological context. These simulations can also be used to study the stability of intermolecular complexes, such as those formed through hydrogen bonding or π-stacking. In studies of thiazolino 2-pyridone amide analogs, MD simulations were used to investigate the stability of ligand-protein complexes, highlighting the key residues involved in binding. jchemlett.com

Computational Design of Derivatives and Reaction Pathways

Computational chemistry is a valuable tool in the design of new molecules with desired properties. By starting with a lead compound like this compound, computational methods can be used to predict the effects of chemical modifications on its properties. For example, fluorinated derivatives of pyridine-2,4-dicarboxylate have been computationally designed and synthesized to act as potent inhibitors of human 2-oxoglutarate dependent oxygenases. nih.gov Similarly, computational tools could be used to design derivatives of this compound with enhanced biological activity or improved pharmacokinetic properties.

Furthermore, computational methods can be used to investigate reaction mechanisms and predict the feasibility of synthetic pathways. By calculating the energies of reactants, transition states, and products, the activation energy and thermodynamics of a reaction can be determined.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Intermolecular interactions are crucial in determining the structure of molecular crystals and the binding of a molecule to a biological target. Computational methods can be used to identify and quantify these interactions.

Hydrogen Bonding: The amino group and the ester carbonyl group of this compound are capable of forming hydrogen bonds, both with other molecules of the same type and with solvent molecules or biological macromolecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Studies on tripeptides containing pyridine-based amino acids have shown that intramolecular hydrogen bonds can significantly influence the peptide's conformation. nih.gov

π-Stacking: The pyridine ring can participate in π-stacking interactions with other aromatic rings. These interactions are important in the stabilization of protein structures and in the binding of ligands to receptors. Computational studies on modified amino acid/peptide pyrimidine analogs have used DFT to analyze and quantify unconventional π-stacking interactions in the solid state. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are computational tools that can be used to analyze the nature and strength of these weak interactions. rsc.orgnih.gov

Applications As a Synthetic Building Block or Precursor

Precursor for Complex Heterocyclic Systems (e.g., imidazoles, pyrimidines)

The inherent reactivity of the amine and ester groups in Methyl 2-amino-4-(pyridin-2-yl)butanoate makes it an adept precursor for the synthesis of various heterocyclic systems. The amino group can serve as a key nucleophile in cyclization reactions to form nitrogen-containing rings.

Imidazoles: The synthesis of imidazole (B134444) rings often involves the condensation of a compound containing a diamine or amino-ketone functionality with a carbonyl source. rsc.orgmdpi.com While not a diamine itself, the amino ester structure of this compound can be strategically modified or used in multi-component reactions to build the imidazole core. For instance, the amino group can react with α-haloketones followed by cyclization, or participate in reactions with 1,2-dicarbonyl compounds in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) to form highly substituted imidazoles. rsc.org The pyridyl side chain remains as a key substituent on the final heterocyclic product, influencing its chemical properties and biological activity.

Pyrimidines: Pyrimidine (B1678525) synthesis frequently relies on the reaction between a 1,3-dicarbonyl compound (or its equivalent) and a molecule containing an N-C-N fragment, such as urea (B33335) or guanidine. bu.edu.egresearchgate.net Alternatively, the amino group of this compound can act as one of the nitrogen sources in a condensation reaction with reagents that provide the remaining atoms for the pyrimidine ring. For example, reaction with β-dicarbonyl compounds or cyano-isothioureas can lead to the formation of substituted pyrimidines. bu.edu.eg The ester functionality can also be involved in these cyclization strategies, either directly or after conversion to an amide or other reactive group.

Heterocyclic System Potential Synthetic Route Involving the Precursor Key Reactants
Imidazoles Condensation with a 1,2-dicarbonyl compound (e.g., benzil) and an ammonia source. 1,2-Diketones, Aldehydes, Ammonium Acetate
Reaction with α-haloketones followed by cyclization. α-Haloketones
Pyrimidines Reaction with a 1,3-dicarbonyl compound (e.g., acetylacetone). β-Diketones, β-Ketoesters
Condensation with reagents like cyano-isothiourea. 3-Cyano-2-methylisothiourea

Building Block for Peptidomimetics and Oligomers

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. wikipedia.org As a non-natural amino acid, this compound is an excellent building block for creating novel peptidomimetics and oligomers. nih.gov

The incorporation of this compound into a peptide sequence introduces a unique pyridyl-ethyl side chain. This side chain can influence the resulting oligomer's conformation and introduce new potential binding interactions, such as hydrogen bonding or π-stacking, with biological targets. The pyridine (B92270) nitrogen can also act as a metal coordination site or a basic center, further expanding the functional possibilities of the resulting peptidomimetic. Solid-phase synthesis strategies can be adapted to incorporate this building block into growing peptide chains, allowing for the systematic creation of new oligomers with tailored properties. nih.gov

Structural Feature of Precursor Potential Impact on Peptidomimetic/Oligomer
Pyridyl Side Chain Introduces conformational constraints; provides a site for π-stacking, hydrogen bonding, and metal coordination.
Chiral Center Controls the three-dimensional arrangement of the side chain, influencing secondary structure and target binding.
Non-proteinogenic Nature Increases resistance to degradation by proteases, enhancing in vivo stability.

Use as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. mdpi.com This often involves the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. This compound possesses the necessary features to act as an effective chiral ligand. wikipedia.orgsigmaaldrich.com

The molecule contains a defined stereocenter at the α-carbon. Furthermore, it has multiple potential coordination sites for a metal ion: the nitrogen of the primary amino group, the carbonyl oxygen of the ester, and the nitrogen atom of the pyridine ring. This tridentate or bidentate binding capability allows it to form stable complexes with various transition metals (e.g., copper, palladium, rhodium, titanium). mdpi.com Such complexes can be employed as catalysts in a range of asymmetric transformations, including conjugate additions, alkylations, and reductions. The specific stereochemistry of the butanoate derivative would control the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. mdpi.com

Potential Metal Catalyst Type of Asymmetric Reaction Role of the Ligand
Copper (Cu) Conjugate Addition Forms a chiral complex to control the approach of the nucleophile.
Palladium (Pd) Asymmetric Allylic Alkylation Influences the stereochemical outcome of the nucleophilic attack on the π-allyl complex.
Rhodium (Rh) Asymmetric Hydrogenation Creates a chiral environment around the metal center for stereoselective hydrogen delivery.
Titanium (Ti) Cyanide Addition to Imines Serves as a bifunctional catalyst to activate both the imine and the nucleophile. mdpi.com

Scaffold for Combinatorial Chemistry Libraries

In modern drug discovery, combinatorial chemistry is used to generate large libraries of related compounds for high-throughput screening. This process relies on a central molecular "scaffold" that can be chemically modified at several positions. mdpi.com this compound is an ideal scaffold for this purpose due to its multiple points of diversification.

The three primary sites for chemical modification are:

The Primary Amine: This group can be acylated, alkylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents.

The Methyl Ester: This functionality can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to form amides or different esters. It can also be reduced to an alcohol for further derivatization.

The Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution reactions (depending on activation), allowing for the introduction of substituents at various positions on the ring.

By systematically reacting different sets of building blocks at these three positions, a large and structurally diverse library of compounds can be rapidly synthesized. This approach enables the exploration of the structure-activity relationship (SAR) to identify novel compounds with desired biological activities. mdpi.com

Diversification Point Type of Reaction Example Reagents for Library Synthesis
Primary Amine (-NH₂) Acylation / Sulfonylation Diverse acid chlorides, sulfonyl chlorides
Reductive Amination Various aldehydes and ketones
Methyl Ester (-COOCH₃) Amide Formation (after hydrolysis) Library of primary and secondary amines
Esterification (after hydrolysis) Library of alcohols
Pyridine Ring Aromatic Substitution Halogenating agents, nitrating agents (under specific conditions)
Cross-Coupling Reactions (after functionalization) Boronic acids (Suzuki coupling), Alkynes (Sonogashira coupling)

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of structurally complex molecules like Methyl 2-amino-4-(pyridin-2-yl)butanoate presents an ongoing challenge to develop methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts is paramount. This includes the use of earth-abundant metals, organocatalysts, and biocatalysts to perform key bond-forming reactions with high selectivity and turnover numbers. For instance, pyridine-2-carboxylic acid has been demonstrated as a sustainable and rapid catalyst for the synthesis of other heterocyclic compounds. rsc.orgnih.gov

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve process efficiency. MCRs, in particular, offer a powerful strategy for rapidly building molecular complexity from simple precursors. rsc.orgresearchgate.net

Alternative Energy Sources: The use of microwave irradiation, sonication, and mechanochemistry can accelerate reaction rates, improve yields, and in some cases, enable reactions that are not feasible under conventional thermal heating.

Green Solvents: A shift towards the use of benign solvents such as water, ethanol, supercritical fluids, or ionic liquids is crucial for reducing the environmental impact of the synthesis. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies
StrategyTraditional ApproachFuture Sustainable ApproachKey Advantages of Future Approach
Catalysis Stoichiometric reagents, precious metal catalystsBiocatalysis, organocatalysis, earth-abundant metal catalystsReduced cost, lower toxicity, improved selectivity
Solvents Chlorinated hydrocarbons, aprotic polar solventsWater, ethanol, supercritical CO2, ionic liquidsReduced environmental impact, improved safety
Process Multi-step synthesis with intermediate isolationOne-pot reactions, multicomponent reactions, flow chemistryIncreased efficiency, reduced waste, better scalability
Energy Conventional heatingMicrowave, ultrasound, mechanochemistryFaster reaction times, lower energy consumption

Exploration of Novel Reactivity and Transformation Pathways

The inherent functionalities within this compound—a primary amine, an ester, and a pyridine (B92270) ring—offer a rich playground for exploring novel chemical transformations. Future research should aim to unlock the full synthetic potential of this molecule.

Prospective areas of investigation include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the pyridine ring would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Asymmetric Transformations: The development of stereoselective reactions targeting the chiral center is of significant interest, particularly for applications in medicinal chemistry and catalysis. This could involve enantioselective alkylation, arylation, or other modifications.

Derivatization of the Amino Group: The primary amine can serve as a handle for a wide array of transformations, including acylation, sulfonylation, and the introduction of complex side chains, leading to libraries of new compounds with diverse properties.

Participation in Pericyclic Reactions: The pyridine ring can potentially participate in Diels-Alder or other cycloaddition reactions, opening up pathways to complex polycyclic structures.

Metabolic Pathway Analysis: Understanding the transformation and degradation pathways of gamma-amino acids is crucial for biological applications. numberanalytics.comnih.govresearchgate.netresearchgate.net

Table 2: Potential Novel Transformations
Functional GroupPotential ReactionResulting Structure/Application
Pyridine Ring C-H Activation/FunctionalizationSubstituted pyridine derivatives with tailored electronic properties
Chiral Center Asymmetric CatalysisEnantiomerically pure compounds for biological evaluation
Amino Group Acylation with functionalized acidsPeptidomimetics, functional polymers
Ester Group Aminolysis with novel aminesAmide derivatives with potential biological activity
Whole Molecule PolymerizationNovel poly(ester amide)s or poly(amino ester)s

Integration into Macrocyclic or Supramolecular Architectures

The unique geometry and functional groups of this compound make it an attractive building block for the construction of larger, organized molecular systems.

Future research directions in this area are:

Macrocycle Synthesis: The compound can be incorporated into peptide macrocycles, which are of great interest in drug discovery due to their conformational constraint and potential for high-affinity binding to biological targets. nih.govanu.edu.auresearchgate.net The pyridine nitrogen can act as a coordination site for metals, enabling the formation of metallo-macrocycles.

Supramolecular Self-Assembly: The pyridine unit can participate in hydrogen bonding and π-π stacking interactions, driving the self-assembly of molecules into well-defined supramolecular structures such as helices, sheets, or cages. nih.govnih.govmdpi.com The amino and ester groups can also engage in hydrogen bonding, further directing the assembly process.

Host-Guest Chemistry: Macrocycles or cages constructed from this unit could be explored for their ability to encapsulate small molecules or ions, with potential applications in sensing, catalysis, or controlled release.

Refinement of Predictive Computational Models for Enhanced Synthetic Design

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and exploration of new molecules. For this compound, computational models can provide valuable insights and accelerate the discovery process.

Key challenges and opportunities include:

Reaction Prediction and Optimization: Using Density Functional Theory (DFT) and other quantum chemical methods, it is possible to model reaction pathways, predict the feasibility of proposed synthetic steps, and optimize reaction conditions for higher yields and selectivity. mit.edumdpi.comnih.govnih.govresearchgate.netrsc.org

Catalyst Design: Computational screening can be used to identify promising catalysts for the synthesis of this molecule, reducing the need for extensive experimental screening.

Property Prediction: Models can be developed to predict the physicochemical properties (e.g., solubility, stability) and biological activity of derivatives of this compound, helping to prioritize synthetic targets.

Understanding Non-Covalent Interactions: Accurately modeling the hydrogen bonding and π-π stacking interactions is crucial for predicting the structure and stability of supramolecular assemblies.

Table 3: Application of Computational Models
Computational MethodApplication AreaDesired Outcome
Density Functional Theory (DFT) Reaction Mechanism StudiesUnderstanding transition states, predicting product distribution
Molecular Dynamics (MD) Supramolecular AssemblySimulating the formation and stability of large molecular architectures
Quantitative Structure-Activity Relationship (QSAR) Drug DiscoveryPredicting the biological activity of novel derivatives
Machine Learning / AI Synthesis PlanningProposing novel and efficient synthetic routes

Potential as a Modular Unit for Advanced Chemical Materials (if applicable)

The combination of a rigid aromatic heterocycle and a flexible amino acid backbone makes this compound a promising candidate as a modular building block for the creation of advanced materials with tailored properties.

Potential applications in materials science include:

Functional Polymers: The compound can be used as a monomer to synthesize novel poly(ester amide)s or poly(amino ester)s. rsc.orgresearchgate.net The pyridine units along the polymer backbone could impart interesting properties such as metal coordination ability, pH-responsiveness, or specific photophysical characteristics. acs.orgbeilstein-journals.org

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group (after hydrolysis of the ester) can act as coordination sites for metal ions, potentially forming porous MOFs with applications in gas storage, separation, or catalysis. acs.org

Luminescent Materials: The pyridine ring is a common component in organic light-emitting diodes (OLEDs) and fluorescent sensors. By appropriate modification of the molecular structure, it may be possible to develop new luminescent materials based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-(pyridin-2-yl)butanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling pyridin-2-yl derivatives with amino esters under catalytic conditions. For example, a modified Buchwald-Hartwig amination or nucleophilic substitution can introduce the pyridin-2-yl group to the butanoate backbone . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd/C or CuI). Yield improvements are achieved via continuous flow reactors to enhance mixing and reduce side reactions .

Q. Which analytical techniques are critical for characterizing intermediates and verifying purity during synthesis?

  • Methodological Answer :

  • HPLC : Monitors reaction progress and quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the pyridin-2-yl moiety (δ 8.2–8.5 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.12) .

Q. How does the pyridin-2-yl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The pyridin-2-yl group enhances solubility in polar solvents (e.g., water or ethanol) due to its hydrogen-bonding capability. It also increases thermal stability, as evidenced by TGA analysis showing decomposition above 200°C . Computational studies (DFT) predict dipole moments >3.0 D, aligning with experimental solubility data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For instance:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., BACE1 assays with FRET probes) to confirm IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ) and rule off-target effects .
  • Structural analogs (e.g., ethyl or benzyl esters) can isolate substituent-specific effects .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural determination?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals.
  • Refinement : SHELXL’s twin refinement module (BASF parameter) models twinning, while the HKLF5 format handles overlapping reflections .
  • Validation : Check Rint (<5%) and Fo/Fc maps to identify disorder in the pyridin-2-yl group .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The amino group acts as an electron donor, activating the β-carbon for nucleophilic attack. Kinetic studies (e.g., Hammett plots) show a ρ value of +1.2, indicating a transition state with partial positive charge at the reaction site. Substituent effects are modeled via DFT (B3LYP/6-31G*) to predict regioselectivity .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementReference
SolventDMF/THF (3:1 v/v)15%
CatalystPd(OAc)₂/Xantphos20%
Temperature80°C10%
Reaction Time24 hrs (flow reactor)25%

Table 2 : Biological Activity Comparison with Structural Analogs

CompoundBACE1 IC₅₀ (μM)Solubility (mg/mL)Reference
This compound0.4512.3 (H₂O)
Ethyl analog1.208.7 (H₂O)
Benzyl analog2.503.2 (EtOH)

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